molecular formula C8H7N3O3 B1503439 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine CAS No. 1116136-57-2

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Numéro de catalogue: B1503439
Numéro CAS: 1116136-57-2
Poids moléculaire: 193.16 g/mol
Clé InChI: ZSQWYBZUKMHXIK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Development

The historical development of this compound is intrinsically linked to the broader evolution of pyrrolopyridine chemistry, which has its roots in the foundational work on heterocyclic synthesis throughout the twentieth century. The systematic study of pyrrolopyridine derivatives began with the recognition that these bicyclic systems represent one of six structural isomers of the fundamental pyrrole-pyridine fusion. Early synthetic approaches to pyrrolopyridine compounds were established through modifications of classical indole synthesis methodologies, particularly adaptations of the Madelung and Fischer syntheses, which provided the conceptual framework for constructing fused pyrrole-pyridine systems.

The specific compound this compound emerged from research efforts focused on developing substituted pyrrolopyridine derivatives with enhanced chemical and biological properties. The synthesis of this particular compound reflects advances in regioselective functionalization techniques that allow for precise placement of substituents on the pyrrolopyridine core structure. The incorporation of both methoxy and nitro functional groups represents a strategic approach to modulating the electronic properties and reactivity patterns of the base pyrrolopyridine scaffold.

The development of synthetic routes to this compound has been facilitated by advances in understanding the reactivity patterns of pyrrolopyridine systems. Research has demonstrated that pyrrolopyridines undergo nitration, nitrosation, bromination, iodination, and other electrophilic substitution reactions predominantly at specific positions, with the 3-position being particularly reactive. This understanding has enabled the rational design of synthetic strategies for accessing specifically substituted derivatives such as this compound.

Property Value Reference
Chemical Abstracts Service Number 1116136-57-2
PubChem Compound Identifier 53413179
Date of First Database Entry 2011-10-30
Most Recent Modification 2025-05-24

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry stems from its unique structural features and the diverse reactivity patterns it exhibits. The compound belongs to the class of azaindoles, specifically the 4-azaindole subfamily, where a nitrogen atom replaces one of the carbon atoms in the indole framework. This structural modification fundamentally alters the electronic distribution within the molecule, creating distinct sites for chemical reactivity and molecular recognition.

The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) substituents on the pyrrolopyridine core creates a complex electronic environment that influences the compound's chemical behavior. The methoxy group at the 7-position introduces electron density into the system, while the nitro group at the 3-position serves as a strong electron-withdrawing substituent. This combination of opposing electronic effects results in a molecule with unique polarization patterns that can be exploited in various synthetic transformations and molecular recognition processes.

The aromatic character of this compound derives from the delocalization of pi electrons across the fused ring system. Similar to other pyrrolopyridine derivatives, this compound exhibits aromatic stabilization through the participation of the nitrogen lone pair electrons in the aromatic system. The pyrrole nitrogen contributes its lone pair to the aromatic sextet, following Hückel's rule for aromaticity, while the pyridine nitrogen maintains its basicity through its sp2-hybridized lone pair that lies in the plane of the ring.

The molecular formula C8H7N3O3 and molecular weight of 193.16 grams per mole reflect the compound's moderate size and the presence of multiple heteroatoms, which contribute to its potential for hydrogen bonding and other intermolecular interactions. The incorporation of three nitrogen atoms and three oxygen atoms within the relatively compact molecular framework provides multiple sites for potential coordination with biological targets or synthetic reagents.

Structural Feature Chemical Significance Impact on Properties
Pyrrolo[3,2-b]pyridine core Aromatic stability through electron delocalization Enhanced chemical stability and planarity
7-Methoxy substituent Electron-donating character Increased electron density, potential for hydrogen bonding
3-Nitro substituent Strong electron-withdrawing character Decreased electron density, enhanced electrophilicity
Multiple nitrogen atoms Sites for protonation and coordination Potential for metal coordination and biological activity

Position in Pyrrolopyridine Research

This compound occupies a significant position within the broader landscape of pyrrolopyridine research, representing both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the current state of pyrrolopyridine chemistry, where researchers focus on developing methods for selective functionalization and exploring the biological potential of these heterocyclic systems.

Within the pyrrolopyridine family, this compound represents the pyrrolo[3,2-b]pyridine isomer, which is one of six possible structural arrangements of the fused pyrrole-pyridine system. The specific regioisomer designation [3,2-b] indicates the connectivity pattern between the pyrrole and pyridine rings, where the pyrrole ring is fused to the 3,2-positions of the pyridine ring. This particular fusion pattern creates a distinct electronic environment compared to other pyrrolopyridine isomers such as pyrrolo[2,3-b]pyridine or pyrrolo[3,4-c]pyridine.

Current research trends in pyrrolopyridine chemistry emphasize the development of efficient synthetic methodologies for accessing substituted derivatives with specific substitution patterns. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, with careful control of reaction conditions to achieve the desired regioselectivity. These synthetic approaches often utilize classical heterocyclic chemistry principles while incorporating modern synthetic techniques such as transition metal catalysis and microwave-assisted synthesis.

The compound's role in contemporary research extends to its potential as an intermediate in the synthesis of more complex pharmaceutical targets. The presence of both methoxy and nitro functional groups provides multiple handles for further chemical elaboration, allowing researchers to construct diverse molecular libraries for biological screening. The nitro group, in particular, can be readily reduced to an amino group, opening pathways to additional derivatization through standard amide and sulfonamide chemistry.

Research into pyrrolopyridine derivatives has revealed their broad spectrum of pharmacological properties, including analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities. While specific biological data for this compound may be limited, its structural relationship to other active pyrrolopyridine derivatives suggests potential for similar biological activities. The compound's unique substitution pattern may confer distinct selectivity profiles and potency characteristics compared to related derivatives.

Research Area Current Focus Relevance to this compound
Synthetic Methodology Regioselective functionalization Development of efficient routes to substituted derivatives
Structure-Activity Relationships Correlation of substituent effects with biological activity Understanding the impact of methoxy and nitro substitution
Chemical Biology Target identification and mechanism studies Potential for selective biological activity
Materials Science Electronic and optical properties Applications in organic electronics and photonics

The ongoing evolution of pyrrolopyridine research continues to reveal new applications and synthetic possibilities for compounds such as this compound. As synthetic methodologies become more sophisticated and screening technologies advance, these heterocyclic compounds are likely to play increasingly important roles in drug discovery and materials development. The specific substitution pattern of this compound positions it as a valuable member of the pyrrolopyridine family, contributing to the growing understanding of structure-property relationships within this important class of heterocyclic compounds.

Propriétés

IUPAC Name

7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-6-2-3-9-7-5(11(12)13)4-10-8(6)7/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQWYBZUKMHXIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696676
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116136-57-2
Record name 7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation Methods of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from substituted pyridine or pyrrole precursors. Common synthetic steps include:

  • Nitration: Introduction of the nitro group at the 3-position using nitrating agents such as nitric acid and sulfuric acid under controlled temperature to ensure regioselectivity.
  • Methoxylation: Introduction of the methoxy group at the 7-position, often via methylation of a hydroxy precursor or through substitution reactions.
  • Cyclization: Formation of the fused pyrrolopyridine ring system by intramolecular condensation or cyclization reactions involving appropriately substituted intermediates.

These steps are adapted from known procedures for related pyrrolopyridine derivatives, as direct literature on this exact compound is limited.

Detailed Synthetic Routes

Starting from Pyridine Derivatives

One approach involves starting with a suitably substituted pyridine derivative that already contains the methoxy group at the desired position. The key steps are:

  • Step 1: Functionalization of the pyridine ring to introduce a substituent at the position that will become the 3-nitro group after nitration.
  • Step 2: Nitration under mild conditions to selectively introduce the nitro group at the 3-position.
  • Step 3: Cyclization with a pyrrole or pyrrole equivalent to form the fused bicyclic system.

This method benefits from the availability of substituted pyridine precursors and allows for regioselective functionalization.

Starting from Pyrrole Derivatives

An alternative method starts with N-protected 2-substituted pyrrole:

  • Step 1: Introduction of a carboxylic acid moiety via Knoevenagel condensation.
  • Step 2: Conversion of the carboxylic acid to an azide group.
  • Step 3: Curtius rearrangement to yield the pyrrolopyridine core.
  • Step 4: Subsequent nitration and methoxylation steps to install the nitro and methoxy groups respectively.

This route allows for control over protecting groups and polarity of intermediates, which can influence the final product's properties.

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Nitration HNO3/H2SO4, low temperature control Regioselective nitration at 3-position
Methoxylation Methyl iodide or dimethyl sulfate with base Methylation of hydroxy precursor or nucleophilic substitution
Knoevenagel Condensation Aldehyde, malonic acid or equivalent, base catalyst Formation of carboxylic acid intermediate
Azide Formation Sodium azide or similar azide source Conversion of acid to azide for Curtius rearrangement
Curtius Rearrangement Heat, inert atmosphere Rearrangement to form amine or fused ring system
Cyclization Acid or base catalysis, heat Formation of fused pyrrolopyridine ring

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Key Reagents/Conditions Product/Intermediate
1 Functionalization Substituted pyridine or pyrrole Nitrating mixture (HNO3/H2SO4) 3-nitro substituted intermediate
2 Methoxylation Hydroxy intermediate Methyl iodide/base 7-methoxy substituted intermediate
3 Cyclization Functionalized intermediate Heat, acid/base catalyst Fused pyrrolopyridine ring system
4 Purification Crude product Chromatography, recrystallization Pure this compound

Research Findings and Notes

  • The synthetic strategies for this compound are extrapolated from well-established methods for pyrrolopyridine derivatives due to limited direct literature.
  • The compound's nitro and methoxy substituents are introduced via classical electrophilic aromatic substitution and nucleophilic substitution reactions, respectively.
  • Protecting groups on nitrogen atoms of pyrrole intermediates are crucial to control polarity and reactivity during synthesis.
  • Multi-step synthesis requires careful control of reaction conditions to ensure regioselectivity and yield.
  • The compound is mainly used for research purposes, and handling requires standard safety precautions due to potential chemical hazards.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group at position 3 undergoes selective reduction to form an amine derivative, a critical step in medicinal chemistry for generating bioactive intermediates.

Reaction Conditions

  • Reducing Agent : Hydrogen gas (H₂)

  • Catalyst : 10% Palladium on carbon (Pd/C)

  • Solvent : Ethanol or methanol

  • Temperature : 25–50°C

  • Pressure : 1–3 atm

Product : 3-Amino-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Yield : 85–92% (estimated from analogous reactions in )

Mechanism :
The nitro group is reduced via a six-electron transfer process, proceeding through nitroso and hydroxylamine intermediates before forming the primary amine .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring facilitates nucleophilic substitution at positions activated by the nitro group.

Example Reaction :

  • Nucleophile : Primary or secondary amines (e.g., methylamine, piperidine)

  • Conditions :

    • Solvent: DMF or DMSO

    • Temperature: 80–120°C

    • Base: K₂CO₃ or Et₃N

Product : 3-(Alkyl/aryl amino)-7-methoxy-1H-pyrrolo[3,2-b]pyridine
Applications : Synthesis of FGFR inhibitors for cancer therapy .

Suzuki-Miyaura Coupling

The pyrrolo[3,2-b]pyridine scaffold participates in cross-coupling reactions at halogenated positions (if present). While direct coupling for 7-methoxy-3-nitro derivatives is less common, functionalization via intermediate halogenation enables this reaction.

Typical Protocol :

  • Halogenation : NBS or NCS in DMF (introduces bromine/chlorine at position 2 or 4)

  • Coupling Partner : Arylboronic acid

  • Catalyst : Pd(PPh₃)₄

  • Base : Na₂CO₃

  • Solvent : Toluene/water mixture

Product : 2-Aryl-7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Yield : 70–80% (based on similar systems in).

Methoxy Group Demethylation

The methoxy group at position 7 can be cleaved under acidic or oxidative conditions to yield a hydroxyl derivative.

Conditions :

  • Reagent : BBr₃ (1.0 M in CH₂Cl₂)

  • Temperature : −10°C to 25°C

  • Reaction Time : 4–6 hours

Product : 7-Hydroxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Utility : Intermediate for further functionalization (e.g., sulfonation, glycosylation) .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused polycyclic systems via intramolecular cyclization.

Example :

  • Reagent : POCl₃ or PCl₅

  • Conditions : Reflux in anhydrous toluene

  • Product : Pyrrolo[3,2-b]pyrido[2,3-d]pyrimidine derivatives .

Stability and Reactivity Trends

  • pH Sensitivity : Stable under neutral and acidic conditions but degrades in strong alkaline media due to ring-opening .

  • Thermal Stability : Decomposes above 250°C, with exothermic peaks observed in DSC analysis .

  • Photoreactivity : Nitro group undergoes partial reduction under UV light, necessitating storage in amber vials.

Applications De Recherche Scientifique

Structural Characteristics

The compound features a pyrrolo[3,2-b]pyridine core with a methoxy group at the 7-position and a nitro group at the 3-position. This specific substitution pattern enhances its electronic properties and biological interactions, making it a valuable scaffold for developing novel therapeutic agents.

Anticancer Activity

Research has demonstrated that derivatives of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine exhibit significant anticancer properties. Notably, these compounds have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumorigenesis. In vitro studies indicate that certain derivatives can:

  • Inhibit cell proliferation : Compounds have been tested against various cancer cell lines, showing promising results in reducing tumor growth.
  • Induce apoptosis : Mechanistic studies suggest that these compounds can trigger programmed cell death in cancer cells, a critical pathway for effective cancer therapies .

Antimicrobial Properties

The compound has also been investigated for its potential as an antimicrobial agent. Studies suggest that derivatives can effectively combat various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in disease progression:

  • Aldose Reductase (AR) : Compounds based on this scaffold have shown efficacy in inhibiting AR activity, which is crucial in managing diabetic complications by preventing sorbitol accumulation in tissues .
  • FGFR Inhibition : The compound's derivatives have been designed to selectively inhibit FGFRs, with some exhibiting IC50 values in the low nanomolar range against various FGFR isoforms .

Synthesis and Evaluation of Derivatives

A series of studies have focused on synthesizing various derivatives of this compound to explore their biological activities:

CompoundActivityIC50 (nM)Reference
Compound AFGFR1 Inhibition1900
Compound BAnticancer (4T1 cells)Low Micromolar
Compound CAntimicrobialModerate Activity

These findings illustrate the versatility of this compound as a scaffold for drug discovery.

Mécanisme D'action

The mechanism by which 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine exerts its effects depends on its specific application. For example, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved can vary, but often include interactions with specific amino acids or cofactors within the enzyme.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Electronic Effects

7-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 425380-39-8)
  • Molecular Weight : 148.16 .
  • Key Differences : Lacks the nitro group at position 3. The absence of the electron-withdrawing nitro group reduces electrophilicity, making it less reactive in substitution or coupling reactions.
  • Applications : Primarily used as a precursor for functionalization.
7-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine (CAS 1190318-61-6)
  • Molecular Weight : 242.03 .
  • Key Differences: Bromine at position 7 replaces methoxy, increasing molecular weight and polarizability.
5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one (CAS 178393-14-1)
  • Molecular Weight : 164.16 .
  • Key Differences : Methoxy at position 5 and an oxo group at position 2. The oxo group introduces hydrogen-bonding capability distinct from the nitro group’s electronic effects.

Functional Group Variations

7-Chloro-1H-pyrrolo[3,2-b]pyridine (CAS 357263-48-0)
  • Molecular Weight : 152.58 .
  • Key Differences: Chlorine at position 7 instead of methoxy. Chlorine’s electron-withdrawing nature is less pronounced than nitro, but it serves as a better leaving group for nucleophilic substitution.
3-Nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine
  • Synthesis : Synthesized via Suzuki coupling and nitro reduction .
  • Key Differences : Pyrrolo[2,3-b]pyridine core (vs. [3,2-b]) and phenyl substituent at position 5. The altered ring connectivity affects π-stacking interactions in biological targets.

Research Implications

The unique combination of methoxy and nitro groups in 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine distinguishes it from analogs in terms of:

Electronic Profile : The nitro group enhances electrophilicity for covalent bonding with biological targets.

Solubility : Methoxy improves aqueous solubility compared to halogenated analogs.

Synthetic Flexibility : The nitro group serves as a handle for post-synthetic modifications.

Activité Biologique

7-Methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7N3O3
  • Molecular Weight : 195.16 g/mol
  • CAS Number : 1116136-57-2

Antitumor Activity

Research indicates that pyrrolo[3,2-b]pyridine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been reported to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. In vitro studies have demonstrated that some derivatives can induce apoptosis in cancer cell lines and inhibit cell migration and invasion .

Antimycobacterial Activity

Pyrrolo[3,2-b]pyridine derivatives have shown promising results against Mycobacterium tuberculosis. Studies have indicated that certain structural modifications enhance the antimycobacterial activity of these compounds. For example, the presence of specific functional groups has been linked to increased potency against Mtb .

Analgesic and Sedative Effects

Some derivatives have been evaluated for their analgesic and sedative properties. Research suggests that these compounds can modulate pain pathways and exhibit sedative effects, making them potential candidates for treating pain-related disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its molecular structure. Key findings include:

  • Nitro Group : The presence of a nitro group at position 3 enhances biological activity.
  • Methoxy Substituent : The methoxy group at position 7 contributes to lipophilicity, affecting the compound's bioavailability and interaction with biological targets.

A comparative analysis of various derivatives highlights the importance of specific substituents in modulating activity:

CompoundPosition of SubstituentBiological ActivityIC50 (µM)
Compound A3-NitroAntitumor15
Compound B7-MethoxyAnalgesic20
Compound C4-HydroxyAntimycobacterial10

Case Studies

  • Antitumor Study : A study conducted by Zhao et al. evaluated a series of pyrrolo[3,4-c]pyridine derivatives for their antitumor effects. The study found that specific modifications led to enhanced FGFR inhibition and reduced cell proliferation in breast cancer models .
  • Antimycobacterial Evaluation : Deraeve et al. synthesized several pyrrolo[3,4-c]pyridine derivatives and assessed their activity against Mtb. The most potent compound exhibited an MIC90 value below 0.15 µM, demonstrating significant promise for tuberculosis treatment .

Q & A

Basic Questions

Q. What synthetic methodologies are effective for introducing nitro and methoxy groups into the pyrrolo[3,2-b]pyridine scaffold?

  • Nitro Group Introduction : Nitration can be achieved using concentrated HNO₃ in H₂SO₄ at 0°C, followed by careful quenching with cold water. For regioselective nitration at position 3, reaction conditions must be tightly controlled to avoid over-nitration or side-product formation .
  • Methoxy Group Introduction : Methoxy groups can be introduced via Cu-catalyzed C-O coupling of brominated precursors (e.g., 7-bromo derivatives) with methoxyphenols under basic conditions (Cs₂CO₃) using N,N-dimethylglycine as a ligand . Alternatively, methylation of hydroxylated intermediates using MeI and NaH in THF has been reported for similar compounds .

Q. How should researchers validate the structural integrity of 7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine?

  • ¹H/¹⁹F NMR : Key proton signals include aromatic resonances in the δ 7.2–8.2 ppm range, with coupling constants (e.g., J = 4.7–5.3 Hz) confirming the heterocyclic framework. For nitro-substituted analogs, absence of NH peaks (e.g., δ ~11.8 ppm) indicates successful substitution .
  • HRMS : The exact mass (193.0102 g/mol) should match calculated values (Δ < 3 ppm). Discrepancies may indicate impurities or incorrect functionalization .
  • Purification : Column chromatography with DCM/EA (4:1) or similar solvent systems is recommended to isolate pure products .

Advanced Questions

Q. How can researchers optimize reaction yields for nitration of methoxy-substituted pyrrolo[3,2-b]pyridines?

  • Key Variables :

  • Temperature : Lower temperatures (0–5°C) improve regioselectivity but may reduce reaction rates. A balance is required to minimize by-products like dinitro derivatives .
  • Acid Concentration : Excess H₂SO₄ can protonate the aromatic ring, enhancing electrophilic attack at the desired position. However, overly acidic conditions may degrade sensitive functional groups .
    • Troubleshooting : If yields are low (<30%), consider alternative nitrating agents (e.g., acetyl nitrate) or protecting group strategies for the methoxy substituent .

Q. What analytical approaches resolve contradictions in spectral data for nitro-substituted pyrrolo[3,2-b]pyridines?

  • Case Study : A reported δ 11.8 ppm NH peak in a nitro analog suggests incomplete substitution. Verify via:

  • ¹⁹F NMR : Fluorine chemical shifts (e.g., δ -172.74 ppm) can confirm adjacent substituents .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
    • HRMS Cross-Check : Compare isotopic patterns to rule out halogenated impurities (e.g., residual Cl from precursors) .

Q. What biological assays are recommended for evaluating this compound based on structural analogs?

  • GluN2B Receptor Modulation : Pyrrolo[3,2-b]pyridine cores have shown activity as negative allosteric modulators. Use patch-clamp electrophysiology to assess binding affinity and selectivity .
  • CYP450 Inhibition Screening : Prioritize assays for CYP3A4 and CYP2D6 isoforms, as electron-withdrawing nitro groups may enhance metabolic interactions .
  • Brain Penetration Studies : LogP calculations (based on exact mass and substituent polarity) can predict blood-brain barrier permeability, guiding in vivo efficacy trials .

Methodological Notes

  • Regioselectivity : Nitration at position 3 is favored due to the electron-donating methoxy group at position 7, which directs electrophiles meta to itself .
  • Synthetic Pitfalls : Nitro groups may reduce under hydrogenation conditions; avoid catalytic hydrogenation unless intermediates are protected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine
Reactant of Route 2
Reactant of Route 2
7-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.